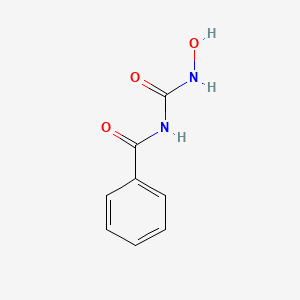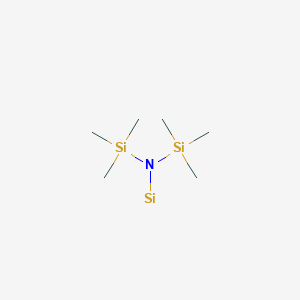
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is a chemical compound belonging to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthalene core substituted with methyl and acetate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 1,4,5,8-tetramethoxynaphthalene.
Oxidation: The naphthalene derivative undergoes oxidation to form the corresponding naphthoquinone.
Acetylation: The naphthoquinone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, disrupting normal cellular functions.
相似化合物的比较
Naphthazarin: Another naphthoquinone derivative with similar biological activities.
Juglone: A naturally occurring quinone with antimicrobial and anticancer properties.
Plumbagin: Known for its anticancer and anti-inflammatory effects.
Uniqueness: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual acetate groups enhance its solubility and facilitate its use in various chemical reactions and biological assays.
属性
CAS 编号 |
17606-67-6 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
(6-acetyloxy-7-methyl-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C15H12O6/c1-7-13(18)12-10(14(19)15(7)21-9(3)17)5-4-6-11(12)20-8(2)16/h4-6H,1-3H3 |
InChI 键 |
AKTPISIVZHXNFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



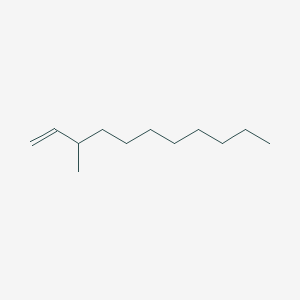
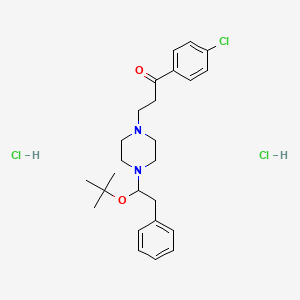

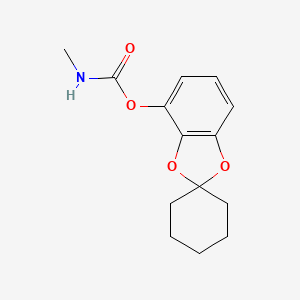
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)

![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)

![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
